molecular formula C19H19N3O2S B11636081 (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11636081
M. Wt: 353.4 g/mol
InChI Key: HJZZBLXKBXEDRX-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxybenzylidene and methylbenzyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require acidic or basic catalysts to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, the thiazolidinone core is known for its potential antimicrobial and anti-inflammatory properties. This makes the compound a candidate for developing new pharmaceuticals.

Medicine

In medicine, the compound’s potential biological activities could be harnessed for therapeutic purposes. Research into its effects on specific biological pathways could lead to new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O2S/c1-13-6-5-7-14(10-13)11-17-18(23)21-19(25-17)22-20-12-15-8-3-4-9-16(15)24-2/h3-10,12,17H,11H2,1-2H3,(H,21,22,23)/b20-12+

InChI Key

HJZZBLXKBXEDRX-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.